3-[2-(1H-Indol-3-YL)ethyl]-2-[(3-methoxybenzyl)sulfanyl]-4(3H)-pteridinone
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Overview
Description
3-[2-(1H-Indol-3-YL)ethyl]-2-[(3-methoxybenzyl)sulfanyl]-4(3H)-pteridinone is a complex organic compound that features an indole moiety, a methoxybenzyl group, and a pteridinone core
Preparation Methods
The synthesis of 3-[2-(1H-Indol-3-YL)ethyl]-2-[(3-methoxybenzyl)sulfanyl]-4(3H)-pteridinone typically involves multiple stepsThe reaction conditions often require the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
3-[2-(1H-Indol-3-YL)ethyl]-2-[(3-methoxybenzyl)sulfanyl]-4(3H)-pteridinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Scientific Research Applications
3-[2-(1H-Indol-3-YL)ethyl]-2-[(3-methoxybenzyl)sulfanyl]-4(3H)-pteridinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole moiety is known for its biological activity, making it useful in studies related to neurotransmitters and other biological processes.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-[2-(1H-Indol-3-YL)ethyl]-2-[(3-methoxybenzyl)sulfanyl]-4(3H)-pteridinone involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the pteridinone core may inhibit certain enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 3-[2-(1H-Indol-3-YL)ethyl]-2-[(3-methoxybenzyl)sulfanyl]-4(3H)-pteridinone include:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and is known for its biological activity.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole-containing compound with potential medicinal applications. The uniqueness of this compound lies in its combination of the indole, methoxybenzyl, and pteridinone moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21N5O2S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
3-[2-(1H-indol-3-yl)ethyl]-2-[(3-methoxyphenyl)methylsulfanyl]pteridin-4-one |
InChI |
InChI=1S/C24H21N5O2S/c1-31-18-6-4-5-16(13-18)15-32-24-28-22-21(25-10-11-26-22)23(30)29(24)12-9-17-14-27-20-8-3-2-7-19(17)20/h2-8,10-11,13-14,27H,9,12,15H2,1H3 |
InChI Key |
ZTAGXSPWHOWXSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC3=NC=CN=C3C(=O)N2CCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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